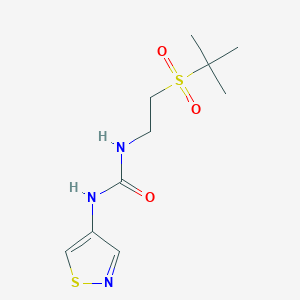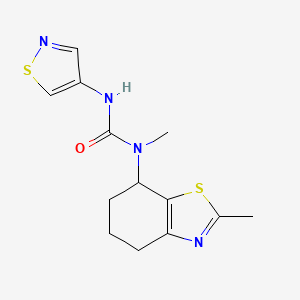
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-010 belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been shown to have anti-viral and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity levels, making it a safe candidate for further research. However, one limitation of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is that its mechanism of action is not fully understood, which may hinder its potential use in therapeutic applications.
Future Directions
There are several future directions for research on 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide analogs that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide and its potential use in the treatment of various diseases.
Synthesis Methods
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of diethylamine with 3-chloro-2-oxopropyl disulfide, followed by the reaction with pyrrolidine-1-carbothioamide. The final product is obtained through purification and isolation using chromatography techniques.
Scientific Research Applications
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S2/c1-3-15(4-2)12-5-7-16(9-12)13(19)14-11-6-8-20(17,18)10-11/h11-12H,3-10H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPQFKNFNRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)



![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![Methyl 2-[(5-bromo-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-pyridin-2-ylacetate](/img/structure/B7435626.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)